molecular formula C4H5N3OS2 B588405 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 CAS No. 1246816-83-0

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3

Cat. No.: B588405
CAS No.: 1246816-83-0
M. Wt: 178.242
InChI Key: DWSMAMSVZRCQMP-FIBGUPNXSA-N
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Description

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is a deuterated derivative of 2-acetamido-5-mercapto-1,3,4-thiadiazole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride in the presence of deuterated solvents, such as deuterated acetic acid, under controlled conditions .

Industrial Production Methods

Industrial production of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is widely used in scientific research due to its unique properties:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Explored as a potential lead compound for drug development.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves its interaction with biological molecules through its thiol and acetamido groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s deuterated nature also allows for detailed mechanistic studies using isotopic labeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is unique due to the presence of deuterium atoms, which provide advantages in analytical studies, such as improved sensitivity and resolution in NMR spectroscopy. This makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSMAMSVZRCQMP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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